1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea
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Overview
Description
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and thiourea. Schiff bases are known for their wide range of biological activities and are often used as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between 2-hydroxybenzaldehyde and thiourea in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base .
Industrial Production Methods
Industrial production methods for Schiff bases like this compound often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to inhibition of enzymes such as urease. The Schiff base ligand coordinates with metal ions through nitrogen and sulfur atoms, forming stable chelates that can disrupt enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-[(Z)-2-({[(1Z)-[(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl]phenol: Another Schiff base with similar coordination properties.
2-[(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one: A hydrazide-based Schiff base with urease inhibitory activity.
Uniqueness
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant urease inhibitory activity. This makes it a valuable compound for studying enzyme inhibition and developing new pharmaceutical agents .
Properties
CAS No. |
6327-27-1 |
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Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14N4O2S/c20-13-7-3-1-5-11(13)9-16-18-15(22)19-17-10-12-6-2-4-8-14(12)21/h1-10,20-21H,(H2,18,19,22)/b16-9-,17-10+ |
InChI Key |
IPCADHRTCDSGLW-ZAGBYUSBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C\C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
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